molecular formula C4H6OP+ B6597605 2,5-dihydro-1H-1lambda5-phosphol-1-one CAS No. 37753-45-0

2,5-dihydro-1H-1lambda5-phosphol-1-one

Cat. No. B6597605
CAS RN: 37753-45-0
M. Wt: 101.06 g/mol
InChI Key: XPISVGXFBUMWIW-UHFFFAOYSA-N
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Description

2,5-dihydro-1H-1lambda5-phosphol-1-one, also known as 2,5-dihydroxy-1-phosphol-1-one, is a versatile chemical compound with a wide range of applications in synthetic chemistry, biochemistry, and pharmacology. It is a monocyclic phosphonate that is used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and other biologically active compounds. The compound has also been used in a number of laboratory experiments, including those related to enzyme inhibition and protein crystallization.

Scientific Research Applications

2,5-dihydro-1H-1lambda5-phosphol-1-one has a number of scientific research applications. It has been used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and other biologically active compounds. It has also been used in a number of laboratory experiments, including those related to enzyme inhibition and protein crystallization. In addition, the compound has been used in the synthesis of a variety of complex molecules, such as peptides, polymers, and oligonucleotides.

Mechanism of Action

The mechanism of action of 2,5-dihydro-1H-1lambda5-phosphol-1-one is not fully understood. However, it is believed that the compound acts as an inhibitor of certain enzymes, such as those involved in the metabolism of carbohydrates and proteins. The compound has also been shown to act as an inhibitor of certain protein-protein interactions. In addition, the compound has been shown to have an effect on the structure of proteins, which could potentially lead to a change in the function of the proteins.
Biochemical and Physiological Effects
This compound has a number of biochemical and physiological effects. The compound has been shown to inhibit the activity of certain enzymes, such as those involved in the metabolism of carbohydrates and proteins. In addition, the compound has been shown to have an effect on the structure of proteins, which could potentially lead to a change in the function of the proteins. The compound has also been shown to have an effect on the expression of certain genes, which could potentially lead to a change in the function of the proteins encoded by those genes.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 2,5-dihydro-1H-1lambda5-phosphol-1-one in laboratory experiments is its stability. The compound is relatively stable and does not easily decompose. This makes it ideal for use in a variety of laboratory experiments, including those related to enzyme inhibition, protein crystallization, and the synthesis of complex molecules. However, the compound is not soluble in water and must be dissolved in organic solvents before use. In addition, the compound is toxic and should be handled with care.

Future Directions

There are a number of potential future directions for the use of 2,5-dihydro-1H-1lambda5-phosphol-1-one. One potential application is in the development of new drugs and treatments for a variety of diseases. The compound could also be used in the synthesis of complex molecules, such as peptides, polymers, and oligonucleotides. In addition, the compound could be used in the development of new agrochemicals and other biologically active compounds. Finally, the compound could be used in the study of protein-protein interactions and the structure of proteins.

Synthesis Methods

2,5-dihydro-1H-1lambda5-phosphol-1-one can be synthesized through a variety of methods. The most common method is the reaction of 2,5-dihydro-1H-1lambda5-phosphol-1-oney-1-phosphonate with an aldehyde or ketone. This reaction produces a cyclic phosphonate, which can then be hydrolyzed to form the desired compound. Other methods of synthesis include the reaction of 2,5-dihydro-1H-1lambda5-phosphol-1-oney-1-phosphonate with an alkyl halide or an aromatic amine. The reaction of 2,5-dihydro-1H-1lambda5-phosphol-1-oney-1-phosphonate with an alkyl halide produces a cyclic phosphonate, which can then be hydrolyzed to form the desired compound. The reaction of 2,5-dihydro-1H-1lambda5-phosphol-1-oney-1-phosphonate with an aromatic amine produces a cyclic phosphonate, which can then be hydrolyzed to form the desired compound.

properties

IUPAC Name

2,5-dihydrophosphol-1-ium 1-oxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6OP/c5-6-3-1-2-4-6/h1-2H,3-4H2/q+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPISVGXFBUMWIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC[P+]1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6OP+
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

101.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

37753-45-0
Record name 2,5-dihydro-1H-1lambda5-phosphol-1-one
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